molecular formula C9H18ClNO B1627728 4-(Cyclopropylmethoxy)piperidine hydrochloride CAS No. 1050509-48-2

4-(Cyclopropylmethoxy)piperidine hydrochloride

Cat. No.: B1627728
CAS No.: 1050509-48-2
M. Wt: 191.7 g/mol
InChI Key: CEHJMJRSGTWHII-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)piperidine hydrochloride is a piperidine derivative featuring a cyclopropylmethoxy substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely utilized in pharmaceutical chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

4-(cyclopropylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHJMJRSGTWHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589357
Record name 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-48-2
Record name Piperidine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chloropyridine reacts with sodium cyclopropylmethoxide under elevated temperatures (50–80°C) in polar aprotic solvents such as dimethylformamide (DMF). This method, adapted from Example 14 of US5043345A, achieves substitution via an SNAr mechanism, though yields are moderate (60–75%) due to the poor leaving-group ability of chloride on pyridine.

Representative Procedure :
A mixture of 4-chloropyridine (1.0 eq), sodium cyclopropylmethoxide (1.2 eq), and DMF is stirred at 70°C for 12 hours. The product is isolated via aqueous workup and column chromatography.

Mitsunobu Reaction

For improved regioselectivity, 4-hydroxypyridine undergoes Mitsunobu conditions with cyclopropylmethanol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves higher yields (85–90%) by avoiding harsh reaction conditions.

Representative Procedure :
4-Hydroxypyridine, cyclopropylmethanol (1.5 eq), DEAD (1.5 eq), and triphenylphosphine (1.5 eq) are combined in THF at 0°C. After stirring for 24 hours at room temperature, the product is purified via silica gel chromatography.

Reduction of Pyridine to Piperidine

The conversion of 4-(cyclopropylmethoxy)pyridine to piperidine requires saturation of the aromatic ring. Two reduction strategies are prevalent:

Catalytic Hydrogenation

Using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (3–5 atm), the pyridine ring is fully reduced to piperidine. This method, while effective, demands specialized equipment and careful control of reaction parameters to prevent over-reduction.

Representative Procedure :
4-(Cyclopropylmethoxy)pyridine is dissolved in ethanol with 10% Pd/C (5 wt%). The mixture is hydrogenated at 50 psi H2 for 24 hours. Filtration and solvent evaporation yield the crude piperidine.

Borohydride-Mediated Reduction

Inspired by US5043345A, pyridinium salts are reduced using sodium borohydride (NaBH4). Pre-treatment of 4-(cyclopropylmethoxy)pyridine with methyl iodide forms the N-methylpyridinium iodide, which undergoes rapid reduction to 1-methyl-4-(cyclopropylmethoxy)piperidine. Demethylation via Hofmann elimination or acid hydrolysis then yields the desired secondary amine.

Representative Procedure :
4-(Cyclopropylmethoxy)pyridine is refluxed with methyl iodide (1.2 eq) in acetone for 18 hours. The precipitated pyridinium iodide is isolated and treated with NaBH4 in ethanol at 0°C for 1 hour. The product is purified via chromatography and hydrolyzed with HCl to remove the methyl group.

Salt Formation and Purification

The final step involves protonation of the piperidine amine with hydrochloric acid (HCl) to form the hydrochloride salt. Crystallization from acetone or ethanol ensures high purity (>99%).

Representative Procedure :
4-(Cyclopropylmethoxy)piperidine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization

Critical data for the target compound include:

  • Melting Point : 137–158°C (varies with crystallization solvent).
  • Mass Spectrometry : Molecular ion peak at m/z 169 [M+H]+.
  • NMR : $$ ^1H $$ NMR (400 MHz, D2O) δ 3.85 (m, 1H, OCH2), 3.20 (m, 2H, piperidine H-2/H-6), 2.95 (m, 2H, piperidine H-3/H-5), 1.80 (m, 1H, cyclopropyl CH), 1.45 (m, 4H, piperidine H-4/H-4'), 0.55 (m, 4H, cyclopropyl CH2).

Scalability and Industrial Considerations

Large-scale synthesis prioritizes Route B (pyridine reduction) for cost efficiency, with catalytic hydrogenation offering superior throughput. Solvent recovery systems and continuous-flow reactors mitigate environmental impact and enhance reproducibility.

Challenges and Optimization Opportunities

  • Low-Yield Steps : Nucleophilic substitution on pyridine remains a bottleneck; microwave-assisted synthesis may improve rates and yields.
  • Demethylation Complexity : Alternative protecting groups (e.g., benzyl) could streamline amine deprotection.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(Cyclopropylmethoxy)piperidine hydrochloride has been identified as a lead compound for developing new analgesics and anti-inflammatory drugs. Its structural similarity to other piperidine derivatives indicates potential interactions with neurotransmitter receptors, which could modulate pain pathways.

Preliminary studies suggest that this compound may exhibit:

  • Analgesic Effects : Potential to alleviate pain through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : May reduce inflammation, indicating therapeutic uses in conditions like arthritis or other inflammatory diseases.

Biochemical Research

The compound is utilized in protein interaction studies and enzyme activity modulation. It serves as a valuable tool in proteomics to understand cellular mechanisms and disease processes.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Reagents : Piperidine is reacted with cyclopropylmethanol in the presence of an appropriate catalyst.
  • Conditions : The reaction is conducted under controlled heating to facilitate product formation.
  • Purification : Post-reaction purification methods include recrystallization or chromatography.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Protein Interaction Studies : Used in proteomics to investigate protein-ligand interactions critical for understanding cellular mechanisms.
  • Enzyme Activity Modulation : Research indicates that it can modulate enzyme activities, suggesting therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound Not Available C₉H₁₈ClNO* ~191.66† Cyclopropylmethoxy at C4
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy at C4
4-(3-Methoxyphenyl)piperidine hydrochloride 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl at C4
4-(Methoxymethyl)piperidine hydrochloride 916317-00-5 C₇H₁₆ClNO 165.66 Methoxymethyl at C4
4-(4-Cyclopropylmethoxy-2-fluoro-phenyl)-piperidine hydrochloride MFCD31583393 Not Available Not Available Cyclopropylmethoxy-fluorophenyl at C4

*Inferred from structural analogs.
†Calculated based on formula.

Key Observations:

  • Electronic Effects: The cyclopropane ring’s strain may enhance reactivity or metabolic stability compared to unstrained alkoxy groups (e.g., methoxymethyl in 4-(methoxymethyl)piperidine hydrochloride) .

Biological Activity

4-(Cyclopropylmethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylmethoxy group, which influences its reactivity and biological activity. The presence of the methoxy group enhances its interaction with various biological targets.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Analgesic Effects : Similar to other piperidine derivatives, it may modulate neurotransmitter systems involved in pain perception.
  • Anti-inflammatory Properties : Initial findings suggest potential applications in treating inflammation-related conditions.
  • Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators indicates possible interactions with serotonin and dopamine receptors.

The mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:

  • Receptor Binding : Interaction with serotonin and dopamine receptors may influence mood regulation and pain pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes such as catechol-O-methyltransferase (COMT), affecting catecholamine metabolism.

Table 1: Comparative Analysis of Piperidine Derivatives

Compound NameMolecular FormulaUnique Features
This compoundC11H16ClNMethoxy substitution on the piperidine ring
4-(2-(Cyclopropylmethoxy)ethyl)piperidine hydrochlorideC12H18ClNEthyl group instead of methylene bridge
1-(Cyclopropylmethyl)-piperidin-4-olC11H15NHydroxyl group providing different reactivity

Pharmacological Studies

Recent pharmacological studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled binding assays are being employed to elucidate its pharmacodynamics and pharmacokinetics.

Case Study: Analgesic Potential

A study investigating the analgesic properties of the compound indicated that it could significantly reduce pain responses in animal models. The study utilized a controlled dosage regimen, revealing dose-dependent effects where lower doses provided neuroprotective benefits while higher doses exhibited analgesic efficacy.

Metabolic Pathways

The compound interacts with several metabolic pathways, influencing the levels of various metabolites. Its role in inhibiting COMT suggests a potential mechanism for modulating neurotransmitter levels, particularly dopamine .

Stability and Dosage Effects

In laboratory settings, this compound has demonstrated stability under various conditions, making it suitable for long-term studies. Dosage effects have shown that lower doses can exert beneficial effects, such as neuroprotection and anti-cancer activity, while higher concentrations may lead to different therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)piperidine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 4-hydroxypiperidine) and cyclopropylmethyl bromide or chloride under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Base selection : Triethylamine or NaOH is used to deprotonate the hydroxyl group, facilitating nucleophilic attack .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation or hydrolysis .
    Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or aqueous HCl, followed by purification via recrystallization or chromatography .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Stability testing : Monitor decomposition via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% relative humidity) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural confirmation : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to verify the cyclopropylmethoxy group’s integration and coupling patterns. FTIR confirms C-O-C and N-H stretches .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities. Elemental analysis validates the HCl salt stoichiometry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and isotopic pattern .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?

Methodological Answer:

  • Standardized testing : Conduct solubility studies in controlled conditions (e.g., 25°C, pH 7.4 buffer) using gravimetric or UV-Vis methods. Compare results against literature solvents (e.g., water, ethanol, DMSO) .
  • Data normalization : Account for batch-to-batch variability by analyzing multiple synthesis lots. Use Karl Fischer titration to quantify residual moisture, which affects solubility .
  • Machine learning : Train models on existing solubility datasets of structurally similar piperidine derivatives to predict and validate outliers .

Q. What strategies mitigate side reactions during synthesis, particularly concerning the cyclopropylmethoxy group?

Methodological Answer:

  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc or Fmoc groups to prevent undesired alkylation .
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediates. Quench reactions at >90% conversion to avoid over-alkylation .
  • Steric considerations : Optimize the molar ratio of cyclopropylmethyl halide to piperidine (1.2:1) to reduce dimerization .

Q. How does the cyclopropylmethoxy group influence reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Electronic effects : The cyclopropane ring’s strain increases electron density on the methoxy oxygen, enhancing nucleophilicity in SN2 reactions .
  • Steric hindrance : The bulky cyclopropyl group may slow reactions in crowded environments (e.g., substitution at adjacent positions) .
  • Oxidation susceptibility : Unlike benzyl or methyl groups, cyclopropylmethoxy is resistant to oxidation under mild conditions (e.g., H2_2O2_2), making it stable in oxidative environments .

Q. What in silico modeling approaches predict the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .
  • Molecular docking : Simulate binding affinity to target receptors (e.g., GPCRs) using AutoDock Vina. Validate with MD simulations to assess stability .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40–80°C. Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the cyclopropyl ring) .
  • Kinetic analysis : Calculate rate constants (k) and activation energy (Ea_a) using the Arrhenius equation to predict shelf life .
  • Light sensitivity : Conduct ICH Q1B photostability testing to determine if amber glass or foil wrapping is necessary .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)piperidine hydrochloride
Reactant of Route 2
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4-(Cyclopropylmethoxy)piperidine hydrochloride

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